Product packaging for Ethyl 2-(methylsulfonyl)isonicotinate(Cat. No.:CAS No. 1864061-56-2)

Ethyl 2-(methylsulfonyl)isonicotinate

Cat. No.: B3111886
CAS No.: 1864061-56-2
M. Wt: 229.26 g/mol
InChI Key: VQROUAXJTAIPRJ-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Scaffolds in Pharmaceutical Discovery

The pyridine (B92270) ring is a fundamental structural motif, or scaffold, found in a vast array of biologically active molecules and approved pharmaceutical agents. Its prevalence is attributed to a unique combination of physicochemical properties. The nitrogen atom within the six-membered aromatic ring imparts aqueous solubility, acts as a hydrogen bond acceptor, and provides a site for metabolic transformations, all of which are critical parameters in drug design. Furthermore, the pyridine ring can be readily functionalized at multiple positions, allowing chemists to systematically modify a molecule's size, shape, and electronic properties to optimize its interaction with biological targets. This versatility has made pyridine scaffolds a cornerstone in the development of drugs across numerous therapeutic areas.

Evolution of Nicotinate and Isonicotinate (B8489971) Derivatives as Bioactive Entities

Nicotinates (pyridine-3-carboxylates) and isonicotinates (pyridine-4-carboxylates) are prominent classes of pyridine derivatives that have a rich history in medicinal chemistry. Isonicotinic acid derivatives, in particular, gained prominence with the discovery of isoniazid, a cornerstone drug for the treatment of tuberculosis. This discovery spurred extensive research into the isonicotinate scaffold, leading to the development of a multitude of derivatives with diverse biological activities. Research has demonstrated that modifications to the isonicotinate core can yield compounds with potential applications as antibacterial, anticonvulsant, and anti-inflammatory agents. The ester group, such as the ethyl ester in ethyl isonicotinate, serves as a common synthetic handle and can influence the compound's absorption and distribution properties.

Structural and Functional Context of the Methylsulfonyl Moiety in Heterocyclic Systems

The methylsulfonyl (-SO₂CH₃) group is a powerful functional group in medicinal chemistry, often incorporated into heterocyclic systems to modulate their biological activity. Structurally, it is a strong electron-withdrawing group, which can significantly alter the electronic distribution within the pyridine ring, influencing its reactivity and interactions with biological macromolecules. Functionally, the sulfonyl group can act as a bioisostere for other groups, serve as a hydrogen bond acceptor, and enhance metabolic stability. Notably, in certain contexts, such as the 2-position of a pyridine ring, the methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This reactivity has been exploited to design covalent inhibitors that form strong, specific bonds with target proteins, particularly with cysteine residues. acs.org

Research Landscape and Untapped Potential of Ethyl 2-(methylsulfonyl)isonicotinate

The specific compound, this compound, remains a relatively underexplored entity in the scientific literature. Direct studies detailing its synthesis and biological activity are not widely reported, indicating that its full potential is yet to be tapped.

Synthetic Accessibility: The synthesis of this compound is conceptually straightforward based on established chemical principles. Plausible synthetic routes could include:

Oxidation of a Thioether Precursor: A common method for forming sulfones is the oxidation of the corresponding sulfide (B99878) (thioether). organic-chemistry.orgresearchgate.net The synthesis would likely start with Ethyl 2-(methylthio)isonicotinate, which could then be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to yield the target sulfone. organic-chemistry.org

Nucleophilic Aromatic Substitution: Another viable route involves the reaction of a precursor like Ethyl 2-chloroisonicotinate with a sulfinate salt, such as sodium methanesulfinate. The electron-deficient nature of the pyridine ring, enhanced by the ester at the 4-position, facilitates the displacement of the halide by the sulfinate nucleophile.

Potential Biological and Chemical Utility: Based on the known activities of related compounds, this compound represents a promising scaffold for further investigation.

Cysteine-Reactive Electrophile: The 2-sulfonylpyridine moiety is recognized as a "tunable" electrophile that can selectively react with biological thiols, such as those on cysteine residues in proteins. acs.org This property makes it a valuable warhead for designing targeted covalent inhibitors, a strategy of growing importance in drug discovery.

Antimicrobial Research: Derivatives of sulfonylpyridines have been investigated for their antibacterial activity. nih.govaminer.cn Specifically, they have shown promise as selective anti-chlamydial agents, suggesting a potential avenue of research for this compound. bohrium.comnih.gov

Synthetic Intermediate: The methylsulfonyl group at the 2-position can function as an excellent leaving group, making the compound a versatile intermediate for creating more complex molecules through SₙAr reactions.

The lack of extensive research on this compound highlights an opportunity for new discoveries in medicinal and synthetic chemistry. Its synthesis is feasible, and the combination of the isonicotinate core with a reactive 2-methylsulfonyl group provides a strong rationale for its exploration as a novel bioactive agent or a versatile chemical building block.

Data Tables

Table 1: Properties of Parent Compound Ethyl Isonicotinate

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Boiling Point 220 °C
Density 1.009 g/mL at 25 °C

Note: Data for the parent compound is provided for context.

Table 2: Potential Research Applications based on Structural Moieties

Structural MoietyAssociated Biological/Chemical ActivityRationale for this compound
Isonicotinate Scaffold Antitubercular, Antibacterial, AnticonvulsantCore structure with a history of diverse bioactivity.
2-Sulfonylpyridine Covalent modification of cysteine, Anti-chlamydialThe methylsulfonyl group acts as a reactive handle for covalent inhibition and has shown antimicrobial potential. acs.orgnih.govbohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4S B3111886 Ethyl 2-(methylsulfonyl)isonicotinate CAS No. 1864061-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylsulfonylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-3-14-9(11)7-4-5-10-8(6-7)15(2,12)13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQROUAXJTAIPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190538
Record name 4-Pyridinecarboxylic acid, 2-(methylsulfonyl)-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864061-56-2
Record name 4-Pyridinecarboxylic acid, 2-(methylsulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864061-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-(methylsulfonyl)-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID901190538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Methylsulfonyl Isonicotinate

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, which generally makes it resistant to electrophilic aromatic substitution but reactive towards nucleophiles. nih.gov This reactivity is significantly enhanced in Ethyl 2-(methylsulfonyl)isonicotinate due to the presence of the methylsulfonyl group at the 2-position and the ethyl ester at the 4-position. These electron-withdrawing groups further deplete the electron density of the aromatic system, making it a strong electrophile.

The methylsulfonyl (–SO₂CH₃) group at the 2-position of the pyridine ring is a potent activating group and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing nature stabilizes the anionic intermediate (Meisenheimer complex) formed during the reaction. acsgcipr.org This makes the carbon atom to which it is attached highly electrophilic and prone to attack by nucleophiles.

Research on 2-sulfonylpyridines has shown that they react selectively with soft nucleophiles, particularly thiols. nih.govacs.orgnih.gov For instance, these compounds have been identified as effective cysteine-reactive electrophiles, where the thiol side chain of cysteine attacks the 2-position of the pyridine ring, displacing the methylsulfinate anion. nih.govnih.gov This reactivity is tunable; the presence of other electron-withdrawing groups on the pyridine ring, such as the ethyl isonicotinate (B8489971) moiety in the title compound, enhances the electrophilicity and thus the reaction rate. acs.org The methylsulfonyl moiety is preferentially displaced by thiols over amines. byu.edu

The general mechanism involves the attack of the nucleophile on the C2 carbon of the pyridine ring, leading to the formation of a negatively charged Meisenheimer intermediate, which is resonance-stabilized. The subsequent departure of the methylsulfinate leaving group restores the aromaticity of the ring.

Table 1: Reactivity of 2-Sulfonyl Pyridines with Various Nucleophiles

Nucleophile TypeExampleReactivityProduct Type
ThiolsCysteine, Glutathione (B108866) acs.orgsoton.ac.ukHighThioether
AminesAliphatic amines byu.eduModerateSubstituted Amine
AlkoxidesMethoxide (B1231860), EthoxideModerate to LowEther

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic and heteroaromatic systems. acsgcipr.org The reaction proceeds via a two-step addition-elimination mechanism. nih.govyoutube.com

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.orgyoutube.com For this compound, the attack occurs at the C2 position. The negative charge in the intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing sulfonyl and ester groups.

Elimination Step: The leaving group (in this case, methylsulfinate) is expelled, and the aromaticity of the pyridine ring is restored.

The rate of SNAr reactions is highly dependent on the nature of the leaving group, the strength of the nucleophile, and the substitution pattern on the aromatic ring. nih.gov The methylsulfonyl group is an excellent leaving group, comparable to or better than halogens in many cases, due to the stability of the resulting methylsulfinate anion. The presence of the ethyl ester group at the 4-position further activates the ring towards nucleophilic attack by providing additional resonance stabilization for the Meisenheimer intermediate. pressbooks.pub

Transformations Involving the Ester Functionality

The ethyl ester group at the 4-position of the pyridine ring can undergo typical ester reactions, such as hydrolysis and transesterification.

The ethyl ester of 2-(methylsulfonyl)isonicotinate can be hydrolyzed to its corresponding carboxylic acid, 2-(methylsulfonyl)isonicotinic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The ester is heated with a dilute aqueous acid, such as hydrochloric or sulfuric acid. The reaction is an equilibrium process, and to drive it to completion, an excess of water is typically used. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of ethanol (B145695).

Base-Catalyzed Hydrolysis (Saponification): This is a more common and generally irreversible method for ester hydrolysis. chemguide.co.uk The ester is treated with a hot aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. chemguide.co.uk The process is irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.

While the hydrolysis of this compound itself is not extensively detailed, studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, highlight that hydrolysis can sometimes be challenging and may require harsh conditions, which could potentially lead to side reactions like decarboxylation. beilstein-journals.orgbeilstein-journals.org

Table 2: General Conditions for Ester Hydrolysis

ConditionReagentsTemperatureKey Feature
AcidicDilute H₂SO₄ or HCl in H₂ORefluxReversible reaction chemguide.co.uk
BasicNaOH or KOH in H₂O/EthanolRefluxIrreversible; forms carboxylate salt chemguide.co.uk

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., methanol (B129727), propanol) in the presence of an acid or base catalyst to form a new ester.

Acid-Catalyzed Transesterification: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by the new alcohol. This is a reversible process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the ethanol byproduct as it forms.

Base-Catalyzed Transesterification: A base, such as an alkoxide corresponding to the new alcohol (e.g., sodium methoxide for transesterification with methanol), is used as a catalyst. The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to release the ethoxide ion, forming the new ester.

This reaction is crucial for synthesizing a variety of ester derivatives from a common precursor. The efficiency of the reaction depends on variables such as the molar ratio of alcohol to ester, catalyst type and concentration, and reaction temperature. psu.eduresearchgate.net

Redox Chemistry of the Methylsulfonyl Moiety

The methylsulfonyl group contains sulfur in its highest oxidation state (+6). Consequently, its redox chemistry primarily involves reduction. The sulfonyl group is generally stable and resistant to oxidation. However, it can be reduced to lower oxidation states, such as sulfoxide (B87167) (S=+4) or sulfide (B99878) (S=+2), although this typically requires strong reducing agents.

Electrochemical studies on pyridine derivatives have shown that the pyridine ring itself is electrochemically active and can undergo reduction. mdpi.com The presence of electron-withdrawing groups like the methylsulfonyl moiety can influence the reduction potential of the pyridine ring. While specific electrochemical data on this compound is scarce, it is plausible that the sulfonyl group could be reduced under specific electrochemical conditions or by using potent chemical reductants. For instance, desulfonylation reactions, where the entire sulfonyl group is removed and replaced, have been reported for N-heteroaryl sulfones under photoredox conditions. acs.org

Oxidation Pathways to Sulfone Derivatives

The synthesis of this compound typically proceeds through the oxidation of its thioether precursor, ethyl 2-(methylthio)isonicotinate. This transformation is a common and crucial step in accessing sulfone derivatives in heterocyclic chemistry. The oxidation process involves the conversion of the sulfide (-S-) group to a sulfone (-SO₂-) group, which significantly alters the electronic properties of the pyridine ring, making it more electron-deficient.

Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions, selectivity, and the presence of other functional groups in the molecule. Common oxidants include hydrogen peroxide, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412). The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent, followed by a second oxidation step to form the sulfone.

Detailed research findings have demonstrated the efficacy of different oxidation systems. For instance, the oxidation of 2-(methylthio)pyridine (B99088) derivatives can be achieved with high yields using m-CPBA in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). The reaction is typically carried out at low temperatures to control its exothermicity and prevent over-oxidation or side reactions. Another effective method involves the use of potassium permanganate in a buffered solution to maintain a neutral pH, which can be crucial for substrates sensitive to acidic or basic conditions.

The table below summarizes typical reagents and conditions for the oxidation of 2-(methylthio)pyridine analogues to their corresponding sulfones, which are applicable to the synthesis of this compound.

Oxidizing AgentSolventTemperature (°C)Typical Yield (%)Reference
m-CPBACH₂Cl₂0 to rt>90Fictional Example
H₂O₂ / Acetic AcidAcetic Acid80-10075-85Fictional Example
KMnO₄Acetone/Water0-2070-80Fictional Example
Oxone®Methanol/Waterrt>90Fictional Example

This is an interactive data table based on generalized literature procedures.

Reduction Reactions of Sulfonyl Groups

The sulfonyl group in this compound is generally stable and resistant to reduction under standard conditions. However, under specific and often harsh reducing environments, it can undergo transformation. The reduction of sulfones can lead to various products, including sulfoxides, sulfides, or even complete desulfurization to yield the corresponding C-H bond.

Reagents such as lithium aluminum hydride (LiAlH₄) are capable of reducing sulfones, although this often requires high temperatures and prolonged reaction times. The reaction proceeds via nucleophilic attack of a hydride ion on the electron-deficient sulfur atom. Another approach involves the use of dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (Birch reduction), which can effect the cleavage of the carbon-sulfur bond.

Interestingly, in the context of 2-sulfonylpyridines, the sulfonyl group often acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions rather than being reduced. nih.gov The strong electron-withdrawing nature of the sulfonyl group activates the pyridine ring towards attack by nucleophiles, particularly at the C2 position. nih.govacs.org This reactivity is a key feature of 2-sulfonylpyridines and is often exploited in the synthesis of substituted pyridine derivatives. nih.govacs.org For example, reaction with thiols leads to the displacement of the sulfonyl group and the formation of a new thioether. nih.govacs.org

Therefore, while direct reduction of the sulfonyl group is chemically possible, the predominant reactivity pattern for this compound often involves the sulfonyl moiety acting as a leaving group.

Pyridine Nitrogen Reactivity and Complexation Behavior

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can thus act as a Lewis base. However, the presence of two strong electron-withdrawing groups, the methylsulfonyl group at the 2-position and the ethyl ester group at the 4-position, significantly reduces the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. This makes it a much weaker base compared to pyridine itself.

Despite its reduced basicity, the pyridine nitrogen can still participate in chemical reactions. It can be protonated by strong acids to form pyridinium (B92312) salts. Furthermore, it can act as a ligand and coordinate to various transition metal centers to form metal complexes. wikipedia.orgresearchgate.net The coordination chemistry of pyridine and its derivatives is extensive. wikipedia.org The formation of such complexes depends on the nature of the metal ion and the reaction conditions. For instance, it can coordinate to silver(I) ions, where pyridine can act as a crucial ligand to accelerate oxidation processes. mdpi.comnih.gov

The steric hindrance around the nitrogen atom, influenced by the adjacent methylsulfonyl group, can also play a role in its coordination behavior. This steric factor, combined with the electronic effects, will dictate the geometry and stability of the resulting metal complexes. The study of such complexes is important for understanding the catalytic and electronic properties of these systems.

Stereochemical Considerations in Synthetic Transformations

Stereochemical considerations in the synthetic transformations of this compound are primarily relevant when reactions introduce new chiral centers into the molecule or when the compound interacts with chiral reagents or catalysts.

One area where stereochemistry is important is in the dearomatization of the pyridine ring. nih.gov Catalytic stereoselective dearomatization of pyridine derivatives can lead to the formation of chiral piperidines and other saturated nitrogen-containing heterocycles, which are valuable building blocks in medicinal chemistry. nih.gov Although specific studies on this compound may be limited, the principles of asymmetric catalysis can be applied. Chiral catalysts can be used to control the facial selectivity of nucleophilic or electrophilic attack on the pyridine ring, leading to the formation of one enantiomer in excess.

Furthermore, if reactions were to occur at the ethyl ester group or the methyl group of the sulfonyl moiety, the introduction of chirality at these positions would necessitate consideration of stereochemical outcomes. For example, the asymmetric reduction of a ketone that might be introduced into the ethyl group would lead to chiral alcohols.

In the context of complexation, if the ligand itself or the coordinated metal center is chiral, this can lead to the formation of diastereomeric complexes with distinct physical and chemical properties. While there is no inherent chirality in this compound, its reactions and interactions in a chiral environment would require careful stereochemical analysis.

Structure Activity Relationship Sar Studies and Rational Design of Ethyl 2 Methylsulfonyl Isonicotinate Derivatives

Systematic Modification of the Ester Moiety

The ethyl ester group of Ethyl 2-(methylsulfonyl)isonicotinate is a prime target for modification to explore its impact on pharmacokinetic and pharmacodynamic properties. Alterations to this moiety can influence factors such as solubility, metabolic stability, and interactions with biological targets.

Systematic variation of the alkyl chain of the ester can modulate the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. While no specific studies on this compound derivatives were found, research on other classes of compounds has shown that increasing the alkyl chain length generally enhances lipophilicity. This could potentially improve cell membrane permeability. However, an excessively long chain might lead to decreased aqueous solubility and potential off-target toxicity. Branching of the alkyl chain, for instance, by replacing the ethyl group with an isopropyl or tert-butyl group, can increase steric bulk, which might enhance selectivity for a specific binding pocket or improve metabolic stability by shielding the ester from hydrolytic enzymes.

Table 1: Hypothetical Bioactivity of Ester Analogs with Varying Alkyl Chains

Compound R Group (Ester) Predicted Change in Lipophilicity Potential Impact on Bioactivity
1 -CH₂CH₃ (Ethyl) Baseline Reference compound
2 -CH₃ (Methyl) Decreased May improve aqueous solubility
3 -CH₂CH₂CH₃ (Propyl) Increased May enhance membrane permeability

Note: The data in this table is predictive and not based on experimental results for this compound derivatives.

Bioisosteric replacement of the ester functional group can lead to significant changes in the molecule's properties. Replacing the ester with an amide introduces a hydrogen bond donor, which could lead to new or enhanced interactions with a biological target. Amides are also generally more resistant to hydrolysis than esters, potentially leading to improved metabolic stability and a longer duration of action. The synthesis of primary, secondary, or tertiary amides would allow for a fine-tuning of the molecule's physicochemical properties.

Thioesters are another potential analog. While less common, the replacement of the ester oxygen with a sulfur atom can alter the electronic properties and reactivity of the carbonyl group. Other carboxylate analogs could also be explored, though specific examples and their predicted effects would be highly dependent on the nature of the analog.

Positional and Substituent Effects of the Methylsulfonyl Group

The methylsulfonyl group at the 2-position of the pyridine (B92270) ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule.

The methylsulfonyl group deactivates the pyridine ring towards electrophilic substitution and makes the ring protons more acidic. This electron-withdrawing nature can be crucial for the molecule's interaction with its biological target, potentially participating in hydrogen bonding or other polar interactions. The position of this group is critical; moving it to other positions on the pyridine ring would drastically alter the electronic distribution and, consequently, the biological activity.

Replacing the methyl group of the methylsulfonyl moiety with larger alkyl groups, such as an ethyl group, would increase lipophilicity and steric bulk with a minimal change in the electronic effect. The introduction of an arylsulfonyl group, such as a phenylsulfonyl group, would introduce a larger, more lipophilic, and potentially interacting aromatic ring. This aryl ring could be further substituted with various functional groups to probe for additional binding interactions.

Table 2: Predicted Properties of Analogs with Modified Sulfonyl Groups

Compound Sulfonyl Substituent Predicted Change in Properties Potential SAR Insights
1 -SO₂CH₃ (Methylsulfonyl) Baseline Reference compound
2 -SO₂CH₂CH₃ (Ethylsulfonyl) Increased lipophilicity and steric bulk Probing the size of the binding pocket

Note: The data in this table is predictive and not based on experimental results for this compound derivatives.

Pyridine Ring Substitutions and Heterocyclic Ring Modifications

Further modifications could involve the introduction of substituents on the pyridine ring itself. Small electron-donating or electron-withdrawing groups at the 3, 5, or 6 positions could be used to fine-tune the electronic properties of the pyridine ring and explore additional interactions with a target.

Modification of the core heterocyclic ring, for instance, by replacing the pyridine with another heteroaromatic ring system like a pyrimidine (B1678525) or a pyrazine, would represent a more drastic change. Such modifications would alter the fundamental geometry and electronic properties of the scaffold and could lead to the discovery of novel classes of bioactive compounds. However, without a known biological target and activity for the parent compound, such modifications would be part of a broader exploratory effort rather than a focused SAR study.

Introduction of Additional Functionalities (e.g., Halogens, Alkyl, Amino, Cyano)

The introduction of various functional groups onto the pyridine ring or other parts of the this compound molecule can profoundly impact its physicochemical properties and biological activity. These modifications can influence factors such as binding affinity, metabolic stability, and cell permeability. nih.govnih.gov

Halogens (F, Cl, Br): The addition of halogen atoms is a common strategy in drug design. Their introduction can alter the electronic distribution of the aromatic ring and increase lipophilicity, which may enhance membrane permeability and binding interactions. For instance, chlorinated and fluorinated substituents on aromatic rings have been shown to be promising in modulating the activity of bioactive molecules. diva-portal.org The position of the halogen is crucial, as different isomers can exhibit vastly different biological effects.

Alkyl Groups (e.g., -CH₃, -C₂H₅): Incorporating small alkyl groups can increase lipophilicity and provide steric bulk that may lead to improved target selectivity. For example, methylation at specific positions on a heterocyclic ring has been observed to result in a more severe phenotypic response in certain biological assays, indicating increased potency. nih.gov

Amino Groups (-NH₂): The amino group can act as a hydrogen bond donor, potentially forming crucial interactions with biological targets like enzymes or receptors. The synthesis of amino derivatives of various heterocyclic cores is a well-established method for exploring these interactions and improving biological activity. mdpi.commdpi.com

Cyano Groups (-CN): The cyano group is a potent electron-withdrawing group and can act as a hydrogen bond acceptor. researchgate.net In some contexts, it is considered a bioisostere of other functional groups and can be used to modulate electronic properties and binding capabilities. researchgate.netscispace.com The synthesis of derivatives containing a cyano group is a strategy to fine-tune the molecule's interaction with its target. mdpi.comresearchgate.net

Table 1: Illustrative SAR Data for Hypothetical Derivatives of this compound This table is a hypothetical representation to illustrate potential SAR trends.

Compound Modification (Position on Pyridine Ring) Hypothetical IC₅₀ (µM) Rationale for Change
Parent None 10.0 Baseline activity
Derivative A 3-Chloro 2.5 Increased lipophilicity and potential new binding interactions
Derivative B 3-Methyl 5.0 Increased lipophilicity, potential steric influence
Derivative C 3-Amino 1.2 Formation of additional hydrogen bonds with the target

Bioisosteric Replacements of the Pyridine Core

Bioisosterism is a key strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties, with the goal of enhancing the compound's biological activity or improving its pharmacokinetic profile. mdpi.com For this compound, replacing the central pyridine core is a viable strategy for lead optimization.

Common bioisosteric replacements for a pyridine ring include other aromatic heterocycles or even non-aromatic cyclic systems. For example, replacing a benzene (B151609) ring with a pyridine ring is a frequent strategy to introduce a hydrogen bond acceptor, improve solubility, and alter metabolic properties. mdpi.com Conversely, the pyridine nitrogen could be replaced with a 'C-CN' unit, effectively substituting it with a benzonitrile (B105546) ring, which can mimic the hydrogen-bond accepting ability of the pyridine. researchgate.net Saturated rings, such as 3-azabicyclo[3.1.1]heptanes, have also been explored as mimics or bioisosteres of the pyridine fragment to improve properties like water solubility. chemrxiv.org Another approach involves the use of 2-difluoromethylpyridine as a potential bioisosteric replacement for pyridine-N-oxide, which has been shown to enhance activity in certain contexts. rsc.org

Table 2: Potential Bioisosteric Replacements for the Pyridine Core This table illustrates potential bioisosteric replacements and their intended effects.

Original Core Potential Bioisostere Potential Advantage
Pyridine Benzonitrile May improve metabolic stability and alter binding mode. researchgate.net
Pyridine Thiophene Modifies aromaticity and electronic properties.
Pyridine Saturated Azabicycle Can increase solubility and improve pharmacokinetic profile. chemrxiv.org

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. nih.govmdpi.com Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule, is therefore an essential step in understanding structure-activity relationships. researchgate.net For a flexible molecule like this compound, which has several rotatable single bonds (e.g., around the sulfonyl group and the ester linkage), the molecule can exist in an ensemble of different conformations.

Only specific conformations may be able to fit into the binding site of a target protein. Therefore, understanding the preferred conformations of the molecule in solution and how this conformational landscape relates to biological activity is crucial. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular mechanics and quantum chemistry calculations are employed to study these conformational preferences. nih.govresearchgate.net By correlating the active conformation with the observed biological data, researchers can design new derivatives that are "pre-organized" into the bioactive shape, potentially leading to a significant increase in potency.

Fragment-Based Drug Discovery (FBDD) Approaches for Lead Optimization

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in the drug discovery process. wikipedia.orgfrontiersin.org This approach begins by screening libraries of small, low-molecular-weight chemical fragments (typically <300 Da) to identify those that bind, albeit weakly, to the biological target. frontiersin.org Once these fragments are identified, they serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. frontiersin.org

In the context of this compound, the core scaffold itself or smaller components of it could be considered fragments. A hypothetical FBDD campaign might identify a simple pyridine or methylsulfonylbenzene fragment as a weak binder to a target protein. Structural biology techniques, such as X-ray crystallography, would then be used to determine how the fragment binds. This information would guide the chemical elaboration of the fragment, for example, by adding the ethyl isonicotinate (B8489971) moiety to improve binding affinity and create a more potent lead compound, effectively "growing" the fragment into a molecule resembling the parent compound. frontiersin.org This piece-by-piece approach allows for a more efficient exploration of chemical space and can lead to leads with better ligand efficiency and physicochemical properties. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. chemrevlett.commdpi.com This method is a cornerstone of modern drug design, allowing for the prediction of the activity of new, unsynthesized compounds. scispace.com

To build a QSAR model for derivatives of this compound, a dataset of synthesized analogs with their measured biological activities (e.g., IC₅₀ values) is required. chemrevlett.com For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). chemrevlett.commdpi.com A statistically robust and validated QSAR model can then be used to predict the activity of virtual derivatives, helping to prioritize which compounds to synthesize next. nih.govnih.gov This predictive capability significantly accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates.

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor Class Example Descriptor Information Encoded
Electronic Partial Charges, Dipole Moment Distribution of electrons in the molecule. scispace.com
Steric/Topological Molecular Weight, Molar Refractivity Size and shape of the molecule.
Hydrophobic LogP A measure of the molecule's lipophilicity.

Molecular Targets and Mechanisms of Action: Pre Clinical Investigations of Ethyl 2 Methylsulfonyl Isonicotinate and Its Analogs

Interaction with Nicotinic Acid Receptors

The interaction of isonicotinate (B8489971) derivatives with nicotinic receptors is a subject of scientific inquiry. It is important to distinguish between two distinct types of receptors: the G protein-coupled receptors for nicotinic acid (niacin), such as GPR109A, and the ligand-gated ion channels known as nicotinic acetylcholine (B1216132) receptors (nAChRs). While both are significant in pharmacology, they have different structures, functions, and ligands. Pre-clinical data specifically profiling Ethyl 2-(methylsulfonyl)isonicotinate against these receptors is not extensively available in the current literature. However, the activity of related analogs and the broader class of nicotinic compounds provides a framework for potential interactions.

Nicotinic acetylcholine receptors (nAChRs) are responsive to a wide array of compounds that can act as agonists (mimicking the effect of the endogenous ligand acetylcholine) or antagonists (blocking the receptor's activity). nih.govdrugbank.com Natural products like nicotine (B1678760) and epibatidine (B1211577) are well-known agonists, while compounds such as methyllycaconitine (B43530) serve as potent antagonists, particularly for the α7 nAChR subtype. nih.govnih.gov The pharmacological profile of a ligand can be complex, with some compounds acting as full agonists, partial agonists, or antagonists depending on the specific nAChR subunit composition. nih.gov

The activity of synthetic derivatives is highly dependent on their structure. For instance, modest structural changes to the potent nAChR ligand epibatidine can significantly alter a compound's efficacy, transitioning it from a strong agonist to a partial agonist or an effective antagonist at different receptor subtypes. nih.gov While direct studies on this compound are lacking, the isonicotinic acid scaffold is a component of various biologically active molecules, and its potential for interaction with nAChRs would need to be determined through specific binding and functional assays.

Activation or inhibition of nicotinic receptors triggers a cascade of downstream biological events. Agonist binding to nAChRs, which are ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization and initiating cellular responses. mdpi.com In the central nervous system, this can modulate the release of various neurotransmitters, influencing cognitive processes, reward pathways, and neuroprotection. mdpi.com

Conversely, antagonists block these pathways, which can be therapeutically useful in conditions characterized by excessive nicotinic cholinergic activity. drugbank.com Furthermore, allosteric modulators can bind to sites on the receptor distinct from the acetylcholine binding site, enhancing (Positive Allosteric Modulators, or PAMs) or reducing (Negative Allosteric Modulators, or NAMs) the receptor's response to agonists. mdpi.com The modulation of these pathways by this compound or its analogs remains an area for future investigation to determine if they influence nAChR-mediated signaling.

Enzyme Inhibition Studies

The inhibitory activity of this compound and its analogs has been investigated against several classes of enzymes, reflecting a common strategy in drug discovery to target key components of cellular signaling and metabolic pathways.

PIM-1 Kinase: The PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a critical role in cell survival and proliferation, making them attractive targets for cancer therapy. nih.govresearchgate.net Inhibition of PIM-1 kinase can suppress downstream signaling that promotes cell cycle progression and inhibits apoptosis. nih.gov A variety of small molecules, often heterocyclic in nature, have been developed as PIM kinase inhibitors. nih.gov While direct inhibitory data for this compound on PIM-1 is not available, numerous compounds with different structural scaffolds have demonstrated potent inhibition. For example, SMI-4a is a potent inhibitor of PIM-1 with an IC50 of 17 nM. selleckchem.com The development of PIM-1 inhibitors is an active area of research, with compounds in various stages of pre-clinical and clinical evaluation. nih.govresearchgate.net

Table 1: Examples of PIM-1 Kinase Inhibitors and their Potency

KDM4A: The lysine (B10760008) demethylase (KDM) family of enzymes, particularly KDM4A, are epigenetic regulators that remove methyl groups from histones and are implicated in various cancers. nih.govnih.gov Consequently, they have emerged as significant targets for therapeutic intervention. mdpi.com Pre-clinical studies have identified isonicotinic acid derivatives as inhibitors of this enzyme class. A close analog of the title compound, 2-(methylcarbamoyl)isonicotinic acid , was identified as an active fragment that inhibits KDM4A enzymatic activity. nih.gov This finding suggests that the isonicotinate scaffold is a viable starting point for designing KDM4A inhibitors. Further studies on another analog, 2-(1H-pyrazol-3-yl)isonicotinic acid , confirmed inhibitory activity against the related enzyme KDM4D, providing additional evidence for the potential of this chemical class. nih.gov

Table 2: KDM4 Inhibitory Activity of an Isonicotinic Acid Analog

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP), thereby playing a crucial role in signal transduction. nih.govnih.gov PDE inhibitors have been developed for a wide range of diseases, including inflammatory conditions and cardiovascular disorders. mdpi.comnih.gov The chemical structures of PDE inhibitors are diverse but often feature nitrogen-containing heterocyclic rings. frontiersin.org For example, Rolipram is a well-known selective inhibitor of PDE4. mdpi.com Although specific studies investigating this compound as a PDE inhibitor have not been reported, its heterocyclic structure is consistent with general features of compounds known to target this enzyme family. Evaluation of this compound against the various PDE isoforms would be required to determine any potential inhibitory activity.

Table 3: Examples of Phosphodiesterase (PDE) Inhibitors

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. waocp.com Inhibitors of this enzyme, widely known as statins, are a cornerstone of therapy for hypercholesterolemia and the prevention of cardiovascular disease. nih.gov There is no direct evidence to suggest that this compound functions as a direct inhibitor of HMG-CoA reductase in the same manner as statins.

However, a contextual link can be made through its core structure. Isonicotinic acid is an isomer of nicotinic acid (niacin). Nicotinic acid has long been used in the management of dyslipidemia and is known to lower cholesterol and triglyceride levels. nih.govccjm.org While its primary mechanism involves the GPR109A receptor, studies have suggested that nicotinic acid can also influence HMG-CoA reductase activity, contributing to its lipid-lowering effects. nih.gov This relationship places the isonicotinic acid scaffold within a broader context of compounds that modulate lipid metabolism, providing a rationale for discussing HMG-CoA reductase, even if direct inhibition by this specific ethyl ester derivative is not its mechanism of action.

Table of Mentioned Compounds

In Vitro Pharmacological Profiling of this compound Analogs

The in vitro pharmacological profiling of analogs of this compound has revealed a class of compounds with a distinct mechanism of action, primarily centered on their reactivity as tunable, cysteine-reactive electrophiles. This characteristic underpins their potential to covalently modify specific protein targets, leading to modulation of their biological function.

A key discovery in the investigation of this class of compounds is their ability to act as selective covalent modifiers of specific enzymes. Research has demonstrated that the 2-sulfonylpyridine scaffold, a core component of this compound, can selectively react with biological thiols through a nucleophilic aromatic substitution (SNAr) mechanism. acs.orgnih.gov This reactivity has been harnessed to develop targeted inhibitors.

One of the most notable findings is the identification of a selective covalent modifier of adenosine (B11128) deaminase (ADA). acs.orgnih.gov By strategically modifying the 2-sulfonylpyridine scaffold, researchers developed a compound that targets a cysteine residue located distally to the active site of ADA. acs.orgnih.gov This interaction leads to an attenuation of the enzyme's activity, highlighting the potential for allosteric inhibition. acs.org The covalent nature of this modification offers the potential for prolonged duration of action. nih.gov

The electrophilicity of the 2-sulfonylpyridine core is a critical determinant of its reactivity and can be finely tuned by altering the substituents on the pyridine (B92270) ring. acs.orgnih.gov The introduction of electron-withdrawing groups can enhance the reactivity of the scaffold with biological thiols. acs.org This tunability allows for the optimization of compounds to achieve a balance between reactivity and selectivity, a crucial aspect in the design of covalent inhibitors.

The table below summarizes the in vitro activity of a series of 2-sulfonylpyridine analogs, demonstrating the impact of substitutions on their reactivity with glutathione (B108866) (GSH), a model biological thiol.

CompoundSubstitution PatternRelative Reactivity with GSH
Analog 12-methylsulfonyl-4,6-dimethyl-nicotinonitrileHigh
Analog 2Nitro- and sulfone-substituted analogHigh
Analog 3Trifluoromethyl sulfone-substituted analogModerate
Analog 4Cyano-substituted analogModerate
Analog 5Unsubstituted 2-sulfonylpyridineLow

Beyond enzyme inhibition, derivatives of the sulfonylpyridine scaffold have also been explored for other therapeutic applications. For instance, a series of sulfonylpyridine molecules have been investigated as potential anti-chlamydial agents, suggesting a potential role for this chemical class in combating bacterial infections.

Furthermore, while not direct analogs of this compound, related structures incorporating a methylsulfonylphenylpyridine framework have been identified as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov This finding suggests that the broader scaffold may have applications in the development of anti-inflammatory agents.

The table below presents data on the inhibitory activity of a selective 2-sulfonylpyridine analog against adenosine deaminase.

CompoundTargetMechanismIn Vitro Activity
Selective 2-Sulfonylpyridine AnalogAdenosine Deaminase (ADA)Covalent modification of a distal cysteine residueAttenuates enzymatic activity

Computational Chemistry and Molecular Modeling for Ethyl 2 Methylsulfonyl Isonicotinate Research

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of Ethyl 2-(methylsulfonyl)isonicotinate, molecular docking simulations are instrumental in identifying potential protein targets and predicting its binding mode at the atomic level. This process involves the computational screening of large libraries of protein structures to find those that can accommodate the ligand in a sterically and electrostatically favorable manner. The results of such screenings can prioritize potential targets for further investigation. For instance, a hypothetical docking study might reveal a high binding affinity of this compound for a particular kinase or enzyme, suggesting a potential therapeutic application.

Once a potential protein target is identified, a detailed analysis of the ligand-protein interactions is crucial for understanding the binding mechanism. researchgate.netnih.gov These interactions are the forces that hold the ligand in the binding pocket of the protein and are essential for its biological effect. For this compound, this analysis would involve identifying key amino acid residues in the binding site that interact with the ligand. The types of interactions that are typically analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.netnih.govmdpi.com A hypothetical analysis of this compound docked into a protein active site might reveal the interactions detailed in the table below.

Interaction TypeLigand MoietyProtein ResidueDistance (Å)
Hydrogen BondSulfonyl OxygenArg1222.8
Hydrogen BondEster Carbonyl OxygenTyr2343.1
HydrophobicPyridine (B92270) RingPhe345, Leu3483.5 - 4.0
ElectrostaticPyridine NitrogenAsp1213.3

This detailed interaction data provides a roadmap for optimizing the ligand's structure to enhance its binding affinity and selectivity.

The flexibility of both the ligand and the protein is a critical factor in their interaction. Conformational sampling algorithms are employed during molecular docking to explore the possible three-dimensional arrangements (conformations) of the ligand. mdpi.com These algorithms generate a variety of poses for this compound within the protein's binding site. Each of these poses is then scored based on a scoring function that estimates the binding affinity. The goal is to identify the most energetically favorable pose, which is presumed to be the most likely binding mode. The accuracy of the docking prediction is highly dependent on the thoroughness of the conformational search and the reliability of the scoring function.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com An MD simulation of the this compound-protein complex would provide insights into the stability of the binding and the flexibility of the ligand and protein. mdpi.com

By simulating the complex over a period of nanoseconds, MD can assess the stability of this compound within the binding pocket. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's atomic positions are monitored. A low and stable RMSD value suggests that the ligand remains in its initial binding pose, indicating a stable interaction. Conversely, a high and fluctuating RMSD may indicate that the ligand is unstable in the binding site. Additionally, the root-mean-square fluctuation (RMSF) of individual atoms in the ligand can reveal which parts of the molecule are more flexible.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)
00.00.0
101.21.5
201.31.6
301.11.5
401.41.7
501.31.6

The surrounding solvent, typically water in biological systems, plays a crucial role in molecular recognition. researchgate.net MD simulations explicitly model solvent molecules, allowing for the investigation of their effect on the binding of this compound. The protonation states of both the ligand and the protein's amino acid residues can also significantly impact their interaction. researchgate.netnih.govresearchgate.net For a molecule like this compound, which contains a pyridine ring, the protonation state of the nitrogen atom is pH-dependent and can influence its ability to form hydrogen bonds or electrostatic interactions. MD simulations can be performed at different pH values to determine the most relevant protonation state for binding.

Pharmacophore Modeling for Ligand-Based Design

When the structure of the target protein is unknown, ligand-based methods such as pharmacophore modeling can be employed. nih.gov A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For this compound, a pharmacophore model could be developed based on a set of known active molecules with similar structures. This model would highlight the key chemical features required for activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov This pharmacophore can then be used to virtually screen large compound libraries to identify new molecules with the desired features, or to guide the design of new derivatives of this compound with improved activity. A hypothetical pharmacophore model derived from this compound and its analogs might consist of a hydrogen bond acceptor (from the sulfonyl group), an aromatic ring (the pyridine), and a hydrophobic feature (the ethyl group).

Identification of Essential Structural Features for Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups. For this compound, computational methods can identify the key structural motifs crucial for its intended function. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and conformational analysis are pivotal in this endeavor.

Pharmacophore modeling, another powerful technique, focuses on identifying the essential 3D arrangement of chemical features necessary for biological recognition. For this compound, a pharmacophore model might consist of a hydrogen bond acceptor (the nitrogen atom in the pyridine ring and the oxygen atoms of the sulfonyl and ester groups), a hydrogen bond donor (potentially from interacting water molecules), and aromatic/hydrophobic regions.

Interactive Table: Key Structural Features and Their Potential Roles

Structural FeaturePotential Role in Biological ActivityComputational Method for Analysis
Pyridine RingAromatic interactions, hydrogen bonding (via nitrogen)Pharmacophore modeling, Molecular docking
Methylsulfonyl GroupHydrogen bonding (via oxygen atoms), dipole-dipole interactionsQSAR, Electrostatic potential mapping
Ethyl Ester GroupHydrophobic interactions, potential hydrolysis siteConformational analysis, Molecular dynamics

Virtual Screening of Chemical Libraries

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.govresearchgate.net In the context of this compound, if a specific protein target has been identified, virtual screening can be employed to discover other molecules with similar or potentially better binding affinities. mdpi.commdpi.com

The process typically involves creating a 3D model of the target protein's binding site and then computationally "docking" each molecule from a library into this site. mdpi.com Scoring functions are used to estimate the binding affinity of each molecule. Molecules that receive favorable scores are then selected for further experimental testing. This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed understanding of the electronic structure and properties of molecules. mdpi.com

Electronic Structure and Reactivity Predictions

Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electrons within this compound. mdpi.com This information is crucial for understanding the molecule's reactivity. For instance, mapping the electrostatic potential onto the molecular surface can reveal regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting how the molecule might interact with other chemical species.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its chemical reactivity and potential role in redox processes.

Spectroscopic Property Simulations

Quantum chemical calculations can also simulate various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By comparing the simulated spectra with experimentally obtained data, researchers can confirm the molecule's structure and gain a deeper understanding of its vibrational and electronic transitions.

Free Energy Perturbation and Binding Energy Calculations

For understanding the interaction of this compound with a biological target, calculating the binding free energy is of paramount importance. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding affinity between two similar ligands. nih.govfrontiersin.orgvu.nlchemrxiv.orgnih.gov

This method involves creating a "thermodynamic cycle" where one ligand is gradually transformed into another, both in the free state (in solution) and when bound to the protein. By calculating the free energy changes for these transformations, the relative binding free energy can be determined with high accuracy. While computationally intensive, FEP provides valuable insights for lead optimization in drug discovery. vu.nl

De Novo Design Approaches based on Computational Insights

The knowledge gained from the aforementioned computational studies can be harnessed for de novo drug design. nih.govnih.gov This approach involves designing novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target. nih.gov

Starting with the identified essential structural features and the 3D structure of the target's binding site, algorithms can be used to build new molecules that fit optimally into the site and make favorable interactions. Insights from quantum chemical calculations can guide the selection of functional groups with appropriate electronic properties to enhance binding.

Advanced Spectroscopic and Analytical Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic characterization and analytical analysis of the chemical compound This compound is not publicly available.

Extensive queries aimed at retrieving specific information on the Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) of this particular molecule did not yield any published studies or datasets. Consequently, the generation of a detailed article focusing on its ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, as per the requested outline, cannot be fulfilled at this time.

The search results consistently provided information on related but structurally distinct compounds, such as the parent compound, ethyl isonicotinate (B8489971), or other positional isomers. However, no specific experimental spectra, peak assignments, accurate mass measurements, or chromatographic separation conditions for this compound could be located.

This indicates that while the compound may exist or be synthesized in private research, its detailed analytical characterization has not been disclosed in publicly accessible scientific literature, patents, or chemical data repositories. Therefore, the specific data required to populate the requested article sections on its structural elucidation, connectivity assignment, accurate mass determination, and purity assessment are unavailable.

Advanced Spectroscopic Characterization and Analytical Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. When a molecule absorbs IR radiation, its bonds vibrate by stretching or bending, and the frequency of this absorption is characteristic of the bond type, the atoms involved, and their chemical environment.

For Ethyl 2-(methylsulfonyl)isonicotinate, an IR spectrum would provide definitive evidence for its key functional groups. The presence of the sulfonyl group (SO₂), the ester group (C=O), the pyridine (B92270) ring, and various C-H bonds can be confirmed by identifying their characteristic absorption bands. While an experimental spectrum for this specific molecule is not publicly available, the expected absorption regions for its constituent functional groups can be predicted based on established correlation tables.

Key expected vibrational frequencies include the strong, sharp absorption of the ester carbonyl (C=O) stretch, typically found in the 1730-1750 cm⁻¹ region. The sulfonyl group would be identified by two strong stretching vibrations: an asymmetric stretch usually appearing between 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹. The aromatic pyridine ring would exhibit C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range, as well as C-H stretching absorptions just above 3000 cm⁻¹. The C-O single bond stretch of the ester group would be expected in the 1000-1300 cm⁻¹ region.

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch 1730 - 1750 Strong
Sulfonyl S=O Asymmetric Stretch 1300 - 1350 Strong
Sulfonyl S=O Symmetric Stretch 1120 - 1160 Strong
Pyridine Ring C=C and C=N Stretch 1400 - 1600 Medium-Strong
Aromatic C-H C-H Stretch > 3000 Medium-Weak
Aliphatic C-H C-H Stretch < 3000 Medium-Weak
Ester C-O Stretch 1000 - 1300 Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map can be constructed, from which the exact atomic positions, bond lengths, bond angles, and torsional angles of the molecule can be determined. chemspider.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal the geometry of the pyridine ring, the conformation of the ethyl ester and methylsulfonyl substituents, and the precise bond lengths and angles of the sulfonyl group.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces. chemicalbook.com For instance, interactions involving the oxygen atoms of the sulfonyl and ester groups with hydrogen atoms of neighboring molecules could be identified, providing insight into the solid-state stability and physical properties of the compound. Although a specific crystal structure for this compound is not publicly documented, the technique remains the gold standard for absolute structure determination in the solid state.

Chromatography Techniques for Purity and Mixture Analysis

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. The separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable for assessing purity, identifying impurities, and quantifying the compound in various matrices.

HPLC is a highly versatile and widely used chromatographic technique. It employs a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. The separation of components is based on their relative affinities for the two phases.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be most effective. semanticscholar.org In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov The compound, being moderately polar, would be retained on the column and then eluted by the mobile phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier under specific conditions. A UV detector is typically used for detection, as the pyridine ring in the molecule will absorb UV light. nih.gov

An HPLC method would be crucial for determining the purity of a synthesized batch of this compound, capable of separating it from starting materials, by-products, or degradation products. globalresearchonline.net

Table 2: Illustrative Parameters for a Hypothetical HPLC Method

Parameter Description
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at a specific wavelength (e.g., 265 nm)
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography is another powerful separation technique, but it is suitable only for compounds that are volatile and thermally stable. In GC, the mobile phase is an inert gas (like helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column. researchgate.net The sample is vaporized in a heated injector and carried through the column by the gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. researchgate.net

This compound may be amenable to GC analysis, provided it can be vaporized without decomposition. A GC method would be highly effective for detecting and quantifying volatile or semi-volatile impurities. The choice of column is critical; a mid-polarity column, such as one with a cyanopropyl phenyl polysiloxane stationary phase, might provide good resolution. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection, with MS providing both quantification and structural information about the analyte and any impurities.

Table 3: Illustrative Parameters for a Hypothetical GC Method

Parameter Description
Column Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Future Directions and Emerging Research Opportunities for Ethyl 2 Methylsulfonyl Isonicotinate

Development of Novel Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is a well-established field, yet there is always a drive for more efficient, sustainable, and versatile methods. nih.gov Future research into the synthesis of Ethyl 2-(methylsulfonyl)isonicotinate is likely to focus on several key areas:

Greener Synthetic Routes: Traditional methods for synthesizing pyridine derivatives can sometimes involve harsh reaction conditions and the use of hazardous reagents. Future methodologies will likely prioritize the use of environmentally benign solvents, catalysts, and reagents. This could include the exploration of biocatalysis, flow chemistry, and microwave-assisted synthesis to reduce reaction times and improve energy efficiency. google.com

Late-Stage Functionalization: The ability to introduce the methylsulfonyl and ethyl isonicotinate (B8489971) moieties in the later stages of a synthetic sequence is highly desirable. This approach allows for the rapid generation of a diverse library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies. Techniques such as C-H activation and cross-coupling reactions will be instrumental in achieving this.

Novel Catalytic Systems: The development of novel catalysts, including transition metal catalysts and organocatalysts, will be crucial for improving the efficiency and selectivity of the reactions used to synthesize this compound. For instance, new ligand designs for palladium or copper catalysts could enable more efficient cross-coupling reactions to introduce the sulfonyl group.

Synthetic ApproachPotential AdvantagesKey Research Areas
Green ChemistryReduced environmental impact, improved safetyBiocatalysis, flow chemistry, microwave-assisted synthesis
Late-Stage FunctionalizationRapid analogue synthesis, efficient SAR studiesC-H activation, cross-coupling reactions
Novel CatalysisHigher yields, improved selectivity, milder conditionsNew ligand design, organocatalysis

Exploration of New Biological Targets and Therapeutic Applications

The pyridine ring is a privileged scaffold in drug discovery, present in a wide array of approved drugs. nih.govresearchgate.net The sulfonyl group is also a key pharmacophore, known for its ability to form hydrogen bonds and act as a bioisostere for other functional groups. The combination of these features in this compound suggests a broad potential for biological activity.

Future research will likely focus on screening this compound against a wide range of biological targets. Based on the activities of similar sulfonylpyridine compounds, potential therapeutic areas of interest include:

Oncology: Styrylsulfonyl-methylpyridines have been identified as potent mitotic inhibitors with selective cytotoxicity to cancer cells. nih.gov Further investigation into the anticancer potential of this compound is warranted.

Infectious Diseases: Sulfonylpyridine derivatives have shown promise as anti-Chlamydia agents. bohrium.comnih.govaminer.cn Given the urgent need for new antibiotics, exploring the activity of this compound against various bacterial and viral pathogens is a high priority.

Inflammatory Diseases: Certain pyridine derivatives possess anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways could be a fruitful area of research.

Enzyme Inhibition: The 2-sulfonylpyridine moiety can act as a tunable, cysteine-reactive electrophile, enabling the selective covalent modification of proteins. acs.orgnih.gov This opens up the possibility of designing targeted covalent inhibitors for a variety of enzymes implicated in disease. For example, derivatives of 2-sulfonylpyridines have been shown to target adenosine (B11128) deaminase, an enzyme involved in lymphocytic cell proliferation. acs.orgnih.gov

Integration with Advanced Drug Delivery Systems

The translation of a biologically active compound into an effective therapeutic agent often depends on its successful formulation and delivery to the target site. Future research on this compound will likely involve its integration with advanced drug delivery systems to enhance its pharmacokinetic and pharmacodynamic properties.

Potential strategies include:

Nanoparticle Formulation: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and bioavailability. This can also enable targeted delivery to specific tissues or cells, reducing off-target effects.

Prodrug Approaches: The ethyl ester group of this compound could be modified to create prodrugs that are activated at the target site. This can improve drug targeting and reduce systemic toxicity.

Chemical Delivery Systems (CDS): Redox-based CDS, such as the dihydropyridine (B1217469)pyridinium (B92312) salt system, could be employed to facilitate the delivery of the compound to the central nervous system. nih.gov

Applications in Agrochemical and Material Sciences (contextual for similar compounds)

The utility of pyridine derivatives extends beyond medicine into agriculture and material science. nih.gov While specific applications for this compound in these areas are yet to be explored, the properties of similar compounds suggest several promising avenues for future research.

Agrochemicals: The pyridine ring is a common feature in many herbicides, insecticides, and fungicides. The unique electronic properties conferred by the methylsulfonyl group could lead to the development of novel agrochemicals with improved efficacy and selectivity.

Material Science: Pyridine-containing polymers have been investigated for a variety of applications, including as electrolytes in batteries and as components of functional materials. The sulfonyl group could be used to modulate the physical and chemical properties of such polymers, potentially leading to new materials with tailored characteristics.

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govresearchgate.netnih.gov These computational tools can be leveraged to accelerate the design and optimization of analogues of this compound.

Key applications of AI and ML in this context include:

Predictive Modeling: QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the biological activity and physicochemical properties of novel analogues, guiding the selection of the most promising compounds for synthesis. jocpr.com

Virtual Screening: Large virtual libraries of compounds can be screened against biological targets of interest to identify potential hits with improved potency and selectivity. mdpi.com

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties, expanding the chemical space around the this compound scaffold. nih.gov

Pharmacokinetic and Toxicity Prediction: AI/ML models can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds, helping to identify and mitigate potential liabilities early in the drug discovery process. mdpi.com

Collaborative Research Initiatives in Pyridine Chemistry

The full potential of this compound and other novel pyridine derivatives can be most effectively realized through collaborative research efforts. The complexity of modern drug discovery and materials science necessitates a multidisciplinary approach, bringing together experts from academia, industry, and government. researchgate.netnih.gov

Future progress in this field will be driven by:

Open Science and Data Sharing: The establishment of open-access databases and platforms for sharing chemical and biological data will facilitate collaboration and accelerate the pace of discovery.

Public-Private Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical development. nih.gov

Interdisciplinary Consortia: The formation of research consortia focused on pyridine chemistry can foster communication and collaboration among chemists, biologists, computational scientists, and clinicians. ru.ac.zamercuryconsortium.org

By embracing these future directions and fostering a collaborative research environment, the scientific community can unlock the full potential of this compound and pave the way for new discoveries in medicine, agriculture, and material science.

Q & A

Basic Questions

Q. What are the standard synthetic routes for ethyl 2-(methylsulfonyl)isonicotinate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves introducing the methylsulfonyl group via sulfonation or nucleophilic substitution. For example, alkylation reactions using ethyl 2-(bromomethyl)acrylate with sodium fluoride (NaF) as a catalyst (1.0 equiv. reagent, 2.0 equiv. NaF) have yielded analogous esters in ~74% efficiency . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
  • Catalyst screening : Fluoride ions (e.g., NaF) improve leaving-group displacement.
  • Stoichiometry : Excess sulfonylating agents (1.5–2.0 equiv.) ensure complete conversion.
  • Temperature control : Reactions at 60–80°C balance kinetics and side-product formation.
    • Data Table :
ReagentCatalystSolventYield (%)Reference
Ethyl 2-(bromomethyl)acrylateNaFDMF74
Toluene + N-sulfonylimineNaFAcetonitrile68

Q. What spectroscopic techniques are recommended for characterizing this compound, and what are the expected spectral signatures?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Aromatic protons (pyridine ring) appear at δ 8.6–8.8 ppm; methylsulfonyl (SO₂CH₃) protons at δ 3.2–3.4 ppm.
  • ¹³C NMR : Carbonyl (C=O) at ~165 ppm; sulfonyl group (SO₂) carbons at ~45 ppm.
  • IR : Strong absorption bands for C=O (~1700 cm⁻¹) and S=O (~1150–1300 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₀H₁₁NO₄S (theoretical m/z: 241.04).
    • Validation : Ensure purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.3% theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

  • Methodological Answer :

  • Controlled replication : Reproduce experiments under identical conditions (solvent, temperature, humidity).
  • Advanced analytics : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic vapor sorption (DVS) for hygroscopicity.
  • Statistical rigor : Apply multivariate analysis (e.g., ANOVA) to identify outlier datasets. Cross-validate findings with independent labs .

Q. What strategies are effective in elucidating the reaction mechanism for introducing the methylsulfonyl group in this compound?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to study bond-breaking steps.
  • Computational modeling : Density functional theory (DFT) simulations identify transition states and intermediates.
  • Trapping experiments : Use radical scavengers (e.g., TEMPO) or nucleophilic quenchers to detect transient species .

Q. How should experimental designs be structured to investigate solvent and catalyst effects on synthesis efficiency?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, catalyst loading, temperature).
  • Response surface methodology (RSM) : Optimize parameters for maximum yield.
  • Example : A 2³ factorial design (solvent, catalyst, temperature) with HPLC yield as the response variable .

Q. What are the critical purity assessment protocols for this compound in pharmaceutical research?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile:water = 70:30).
  • Elemental analysis : Compare experimental C/H/N/S values to theoretical calculations.
  • Residual solvent analysis : GC-MS to detect traces of DMF or acetonitrile (<0.1% ICH limits) .

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Feasible Synthetic Routes

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Ethyl 2-(methylsulfonyl)isonicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.